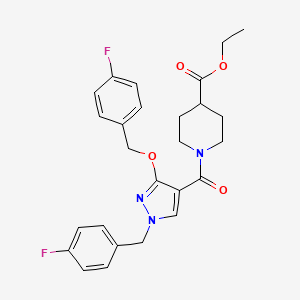

![molecular formula C22H19FN2O4S B2551959 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922062-33-7](/img/structure/B2551959.png)

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

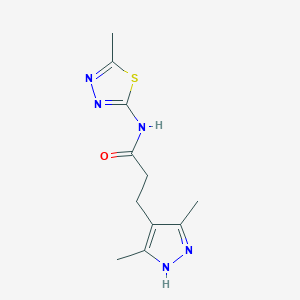

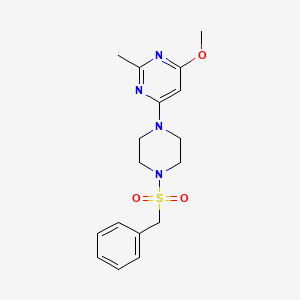

The compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a seven-membered cyclic imine. The structure of the compound suggests that it is a complex molecule with multiple functional groups, including an oxazepine ring, a sulfonamide group, and a fluorinated aromatic ring. The presence of these groups indicates that the compound could exhibit a range of chemical properties and reactivity.

Synthesis Analysis

The synthesis of related dibenzo[b,f][1,4]oxazepine derivatives has been explored through asymmetric alkynylation reactions. These reactions are facilitated by chiral phosphoric acids and Ag(I) catalysts, as demonstrated in the synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives . Although the specific synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide is not detailed, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of closely related compounds have been investigated using Hirshfeld surface analysis. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative have been studied to understand the packing patterns and hydrogen bonding interactions . These analyses are crucial for understanding the molecular geometry and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of dibenzo[b,f][1,4]oxazepine derivatives can be inferred from the transformations of the carbon-carbon triple bond in the heterocyclic products . The presence of the sulfonamide group in the compound also suggests potential for various chemical reactions, such as sulfonation, amidation, and substitution reactions, which are common for sulfonamide-containing molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the experimental and computational studies of similar molecules. For example, the vibrational wavenumbers, NMR chemical shifts, and electronic absorption wavelengths of a related sulfonamide molecule have been studied using FT-IR, Raman, UV-vis, and NMR spectroscopy, supported by DFT calculations . These properties are indicative of the compound's behavior in different physical states and under various chemical conditions.

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Solid Support Synthesis : A method for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, utilizing a solid support synthesis technique, was developed. This process highlights the SNAr methodology's utility in creating complex structures with high purity, showcasing the flexibility and efficiency of synthesizing dibenzo[b,f][1,4]oxazepine derivatives (Ouyang, Tamayo, & Kiselyov, 1999).

Ring-forming Cascade Reactions : Unprotected primary sulfonamide groups facilitated the formation of [1,4]oxazepine-based sulfonamides through ring-forming cascade reactions. These compounds exhibited strong inhibition of human carbonic anhydrases, underscoring the dual functionality of sulfonamide groups in medicinal chemistry applications (Sapegin et al., 2018).

Enantioselective Synthesis : The catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines was reported, leading to chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This synthesis approach is notable for its high yields and enantioselectivities, demonstrating the synthetic versatility of dibenzo[b,f][1,4]oxazepines in creating optically active compounds (Munck et al., 2017).

Pharmacological Applications

Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives were synthesized and evaluated for their antimicrobial and antiproliferative activities. This research underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Abd El-Gilil, 2019).

Anticancer Activity : Aminothiazole-paeonol derivatives were synthesized and exhibited high anticancer potential against various cancer cell lines. This highlights the utility of benzenesulfonamide derivatives in designing compounds with significant anticancer activities (Tsai et al., 2016).

Propriétés

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-3-25-19-6-4-5-7-21(19)29-20-11-8-15(13-17(20)22(25)26)24-30(27,28)16-9-10-18(23)14(2)12-16/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBJBAZTEGWXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

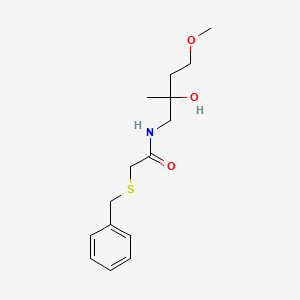

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

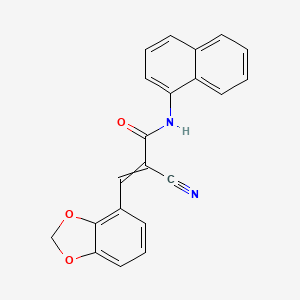

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

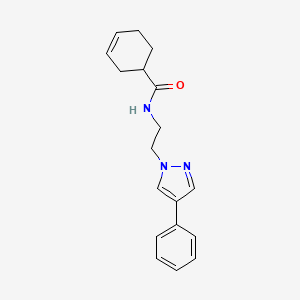

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)